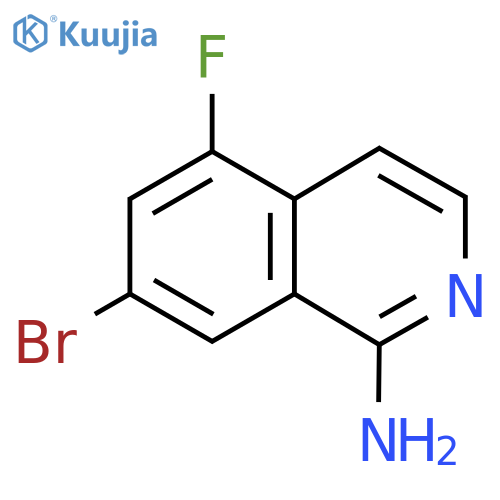

Cas no 1547775-93-8 (7-Bromo-5-fluoroisoquinolin-1-amine)

1547775-93-8 structure

商品名:7-Bromo-5-fluoroisoquinolin-1-amine

7-Bromo-5-fluoroisoquinolin-1-amine 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-5-fluoroisoquinolin-1-amine

- 1547775-93-8

- AKOS020863125

- EN300-3055468

-

- インチ: 1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13)

- InChIKey: IPZBNIMYZJNXLD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C2C=CN=C(C=2C=1)N)F

計算された属性

- せいみつぶんしりょう: 239.96984g/mol

- どういたいしつりょう: 239.96984g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 38.9Ų

7-Bromo-5-fluoroisoquinolin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3055468-2.5g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 | |

| Enamine | EN300-3055468-10.0g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-3055468-0.5g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 0.5g |

$824.0 | 2025-03-19 | |

| Enamine | EN300-3055468-0.25g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 0.25g |

$524.0 | 2025-03-19 | |

| 1PlusChem | 1P0286OX-100mg |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95% | 100mg |

$515.00 | 2024-06-20 | |

| 1PlusChem | 1P0286OX-2.5g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95% | 2.5g |

$2622.00 | 2023-12-21 | |

| 1PlusChem | 1P0286OX-5g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95% | 5g |

$3851.00 | 2023-12-21 | |

| Enamine | EN300-3055468-0.05g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 0.05g |

$245.0 | 2025-03-19 | |

| Enamine | EN300-3055468-5.0g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Enamine | EN300-3055468-1.0g |

7-bromo-5-fluoroisoquinolin-1-amine |

1547775-93-8 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 |

7-Bromo-5-fluoroisoquinolin-1-amine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

1547775-93-8 (7-Bromo-5-fluoroisoquinolin-1-amine) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 857369-11-0(2-Oxoethanethioamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬